molecular formula C11H8ClN5O B2849057 N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea CAS No. 865658-74-8

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea

Cat. No. B2849057
CAS RN: 865658-74-8
M. Wt: 261.67
InChI Key: JFUPPGJOKIIZBR-KTKRTIGZSA-N
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Description

“N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea” is a chemical compound with the CAS Number: 865658-74-8 . Its molecular formula is C11H8ClN5O and it has a molecular weight of 261.6671 .

Scientific Research Applications

Material Science Research

Field: Material Science and Nanotechnology

Application: The compound’s unique properties are being utilized in the creation of novel materials, such as organic semiconductors or nanoscale sensors. Its ability to form stable complexes with metals or other organic molecules makes it a valuable component in the design of advanced materials with specific electronic or optical characteristics.

These applications highlight the versatility of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea in various scientific fields. Each application leverages the compound’s unique chemical structure to address specific research questions or to develop new technologies and treatments. The ongoing research into this compound’s potential will likely yield significant contributions to science and industry .

properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPPGJOKIIZBR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea

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